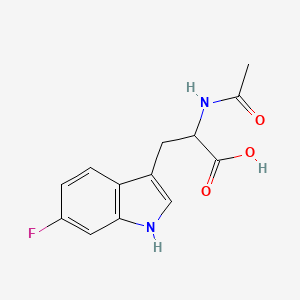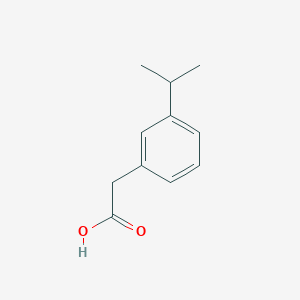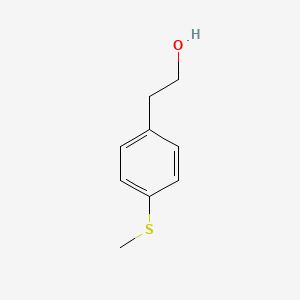
4-(Methylthio)phenethyl alcohol
Overview
Description
“4-(Methylthio)phenethyl alcohol” is an organic compound with the molecular formula C9H12OS . It is also known as 4-(Methylthio)benzyl alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methylthio (CH3-S-) group and a phenethyl alcohol group attached .Chemical Reactions Analysis
Alcohols, including “this compound”, can undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to hydrocarbons of comparable molar mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Mechanism of Action
Target of Action
(strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.
Mode of Action
For instance, Phenylethyl alcohol, a structurally similar compound, is known to act as an antimicrobial, antiseptic, and disinfectant . It’s plausible that 4-(Methylthio)phenethyl alcohol might share some of these properties.
Biochemical Pathways
It’s known that aromatic alcohols like phenylethyl alcohol can influence the production of various aromatic esters, alcohols, and terpenes . These compounds are often involved in flavor and aroma production, suggesting that this compound might have similar effects.
Result of Action
Given its structural similarity to phenylethyl alcohol, it’s plausible that it might share some of its antimicrobial, antiseptic, and disinfectant properties .
Advantages and Limitations for Lab Experiments
MPEA has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been found to possess various biological activities, making it a promising candidate for use in drug discovery and development. However, the limitations of MPEA include its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of MPEA. One potential area of research is the development of MPEA-based drugs for the treatment of various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of MPEA and its potential interactions with other drugs. Finally, the synthesis of novel derivatives of MPEA may lead to the development of compounds with improved pharmacological properties.
In conclusion, MPEA is a promising compound with various biological activities that make it a potential candidate for use in drug discovery and development. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
MPEA has been the subject of various scientific studies due to its potential applications in drug discovery and development. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for use in the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNPBXIECQOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375018 | |
| Record name | 2-(4-methylsulfanylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81227-89-6 | |
| Record name | 2-(4-methylsulfanylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

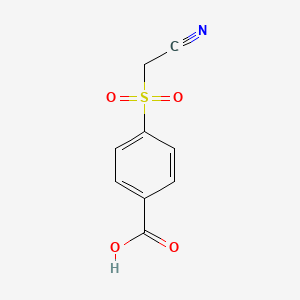
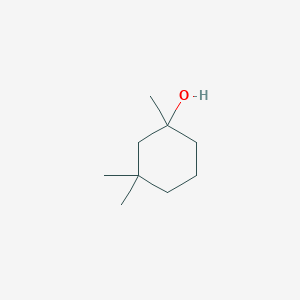
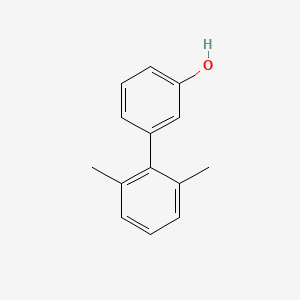


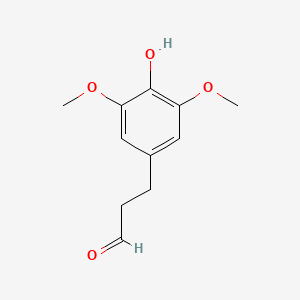
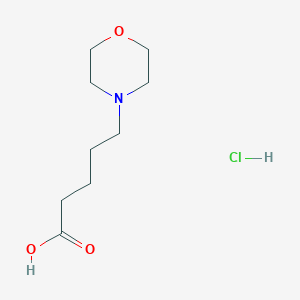
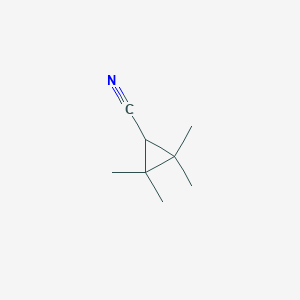

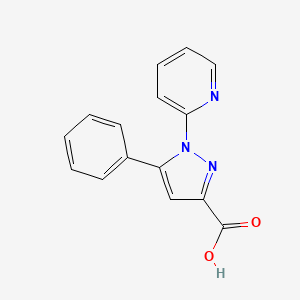
![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
